molecular formula C5H8KO4 B041652 Ethyl potassium malonate CAS No. 6148-64-7

Ethyl potassium malonate

Cat. No. B041652
M. Wt: 171.21 g/mol
InChI Key: HRBCMCJOBRIIQG-UHFFFAOYSA-N
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Patent
US07381720B2

Procedure details

Potassium ethyl malonate (3.66 g, 21.5 mmol), MgCl2 (2.44 g, 25.7 mmol) and TEA (2.05 g, 20.3 mmol) were mixed in acetonitrile (70 ml) at 10-15° C. for 2.5 hr. 2,3,4,5-tetrafluorobenzoyl chloride (2.00 g, 10.3 mmol) in acetonitrile (10 ml) was added at 0° C. over 15 min followed by a second addition of TEA (0.23 g, 2.3 mmol). After allowing to warm to RT, the mixture was stirred for 16 hr. After removal of volatiles in vacculo Toluene (30 ml) was added and removed in vacuo. Following the addition of toluene (60 ml), HCl 1.5 M (40 ml) was added cautiously, ensuring the temperature did not exceed 25° C. The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml), dried over MgSO4 and reduced to a light orange oil in vacuo ([M+1]+265, 98%).
Name
Potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.23 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Mg+2].[Cl-].[Cl-].[F:14][C:15]1[C:23]([F:24])=[C:22]([F:25])[C:21]([F:26])=[CH:20][C:16]=1C(Cl)=O>C(#N)C>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[C:20]1[CH:16]=[C:15]([F:14])[C:23]([F:24])=[C:22]([F:25])[C:21]=1[F:26])[CH3:9] |f:0.1,2.3.4|

Inputs

Step One
Name
Potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
2.44 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
TEA
Quantity
2.05 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
TEA
Quantity
0.23 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of volatiles in vacculo Toluene (30 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
ADDITION
Type
ADDITION
Details
the addition of toluene (60 ml), HCl 1.5 M (40 ml)
ADDITION
Type
ADDITION
Details
was added cautiously
CUSTOM
Type
CUSTOM
Details
did not exceed 25° C
WASH
Type
WASH
Details
The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(CC(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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